![molecular formula C18H16N2O2S B2390267 N-(4-methoxybenzyl)-3-phenylisothiazole-5-carboxamide CAS No. 1251672-61-3](/img/structure/B2390267.png)
N-(4-methoxybenzyl)-3-phenylisothiazole-5-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-phenylisothiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Scientific Research Applications
Synthesis of Other Compounds
This compound can serve as a starting material for the synthesis of many other compounds such as azo dyes and dithiocarbamate . It can be used in the preparation of secondary amines .
Formation of Complexes with Metals
The compound can react with certain metal complexes to form new compounds. For example, it has been used in the reaction with ruthenium (II)-p-cymene complexes . The resulting cationic complexes were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .
Anticancer Applications
The compound has shown potential in the field of cancer research. For instance, it has been used in the synthesis of thiosemicarbazone derivatives, which have demonstrated cytotoxicity against certain cancer cell lines . These complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .
Antioxidant Properties
The compound has been used in the synthesis of phenethylamine-based urea derivatives, which have shown remarkable antioxidant properties . These compounds displayed remarkable activity compared to the standard antioxidants .
Biological Evaluations
The compound has been used in the synthesis of substituted phenethylamine-based urea as anticancer and antioxidant agents . These compounds have been evaluated for their cytotoxicity and toxicity profiles on HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines .
Organic Synthesis
The compound has been employed in organic synthesis of pharmaceutical intermediates, synthetic anti-adrenergic drugs esmolol, cosmetics ultraviolet absorption .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, such as activating or inhibiting biochemical pathways, stimulating or blocking receptors . The presence of the methoxyphenyl and phenyl groups could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways . For instance, some thiazole derivatives have been found to have anticancer properties, suggesting they may interact with pathways involved in cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds, such as thiazole derivatives, are known to have diverse pharmacokinetic properties .
Result of Action
Based on the known effects of similar compounds, it could potentially influence a variety of cellular processes, such as cell proliferation, apoptosis, and signal transduction .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)12-19-18(21)17-11-16(20-23-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTXYAGEQQUXTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=NS2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-3-phenylisothiazole-5-carboxamide |
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